2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
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Overview
Description
The compound “2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one” is a type of 1,3,4-thiadiazole derivative . Thiadiazoles belong to a group of compounds capable of transporting electrons efficiently and blocking electron holes .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is significant for their biological activity. The most stable isomeric structure among all isomeric oxadiazoles is unsubstituted 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of 2-amino-1,3,4-thiadiazoles to ethyl cyanoacetate . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a melting point of 180–183 °C. The IR (KBr Pellet) (υ, cm -1) is 1696 (C=O), 1527 and 1346 (NO 2). The 1 H NMR (300 MHz, CDCl 3) δ (ppm) is 1.22 (t, 3 J:7.0 Hz, CH 3), 2.55 (s, CH 3), 4.14 (q, 3 J:7.0 Hz, CH 2), 6.63 (s, CH), 7.58 (t, 3 J:7.8 Hz, 1H, Ar-H), 7.68 (t, 3 J:8.1 Hz, 1H, Ar-H), 7.81 (d, 3 J:7.8 Hz, 1H, Ar-H), 7.98 (d, 3 J:8.1 Hz, 1H, Ar-H), 8.19 (d, 3 J:7.8 Hz, 1H, Ar-H), 8.32-8.36 (m, 2H, Ar-H), 8.50 (s, 1H, Ar-H) .Scientific Research Applications
Synthesis and Pharmacological Activity
- Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole Derivatives : A study involved the synthesis of various 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives to evaluate their effects on the central nervous system. Some compounds showed significant antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam. This highlights the potential of these derivatives in therapeutic applications (Clerici et al., 2001).
Anticonvulsant and Psychotropic Activity
- Pyrazolodiazepines as Antianxiety and Anticonvulsant Agents : Pyrazolodiazepinones were synthesized and screened for psychotropic activity. In animal models, several compounds exhibited CNS effects similar to diazepam, indicating their potential as antianxiety and anticonvulsant agents (Dewald et al., 1977).
Chemical Reactions and Properties
- Nitration and Oxidation of Benzo-1,5-diazepine : Research showed that nitration, hydrolytic cleavage, and oxidation of 2,4-dimethylbenzo-1,5-diazepine can lead to the formation of various compounds like N,N′-diacetyl-4-nitro-1,2-phenylenediamines, benzotriazole, and 2-acetyl-3-methylquinoxaline (Levshina et al., 1970).
Cytotoxicity and Inhibition Studies
- Inhibition and Cytotoxicity of Palladacycles : A study evaluated the in vitro activity of palladacycles as cytotoxic agents on A2780/S cells and also as inhibitors of cathepsin B, an enzyme implicated in cancer-related events. This research offers insights into the potential use of these compounds in cancer therapy (Spencer et al., 2009).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Evaluation of 1,4-diazepin Derivatives : A series of 1,4-diazepin derivatives was synthesized and evaluated for antimicrobial and anticancer activities, with some compounds showing significant efficacy against specific microbial strains and cancer cell lines. This research contributes to the development of new therapeutic agents (Verma et al., 2015).
Antihypertensive Applications
- Synthesis of Thiosemicarbazides and Triazoles as Antihypertensive Agents : Research focused on synthesizing thiosemicarbazides and triazoles with good antihypertensive α-blocking activity and low toxicity. These findings are crucial for developing new antihypertensive medications (Abdel-Wahab et al., 2008).
Mechanism of Action
Target of Action
Similar thiadiazole-based compounds have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that thiadiazole-based compounds often interact with their targets through hydrogen bonding and other non-covalent interactions . The presence of the nitro group and the sulfur atom in the molecule may enhance these interactions.
Biochemical Pathways
Thiadiazole-based compounds are known to be involved in a variety of biochemical processes, including the inhibition of certain enzymes and the modulation of various cellular pathways .
Result of Action
Similar thiadiazole-based compounds have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c18-11-2-1-7-16-12(14-11)22-13(15-16)21-8-9-3-5-10(6-4-9)17(19)20/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRGATOENVJHSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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